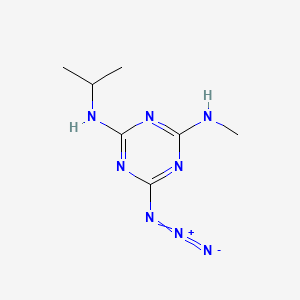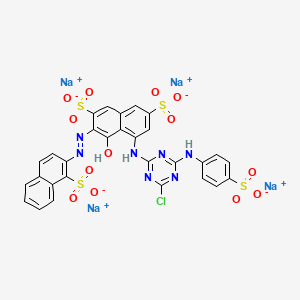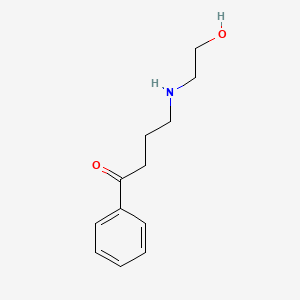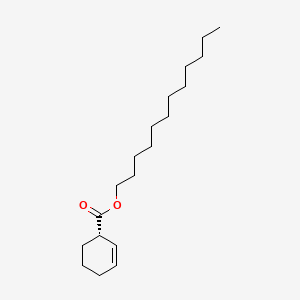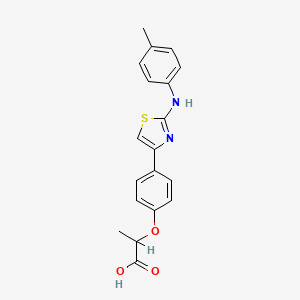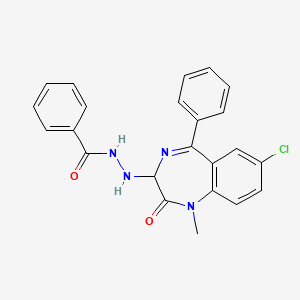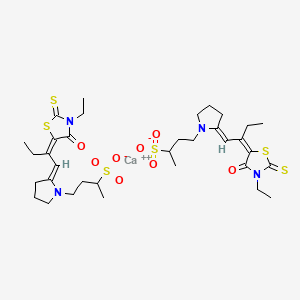
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) is a complex organic compound with a unique structure that includes thioxothiazolidine and pyrrolidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) involves multiple steps, starting with the preparation of the thioxothiazolidine and pyrrolidine intermediates. These intermediates are then reacted under specific conditions to form the final compound. The reaction typically requires controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidine moiety to a thiazolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Aplicaciones Científicas De Investigación
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins involved in oxidative stress and inflammation, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of redox-sensitive signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- **3-[(E)-(3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- **3-[(Z)-(3-Butyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) is unique due to its specific combination of thioxothiazolidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
93882-02-1 |
|---|---|
Fórmula molecular |
C34H50CaN4O8S6 |
Peso molecular |
875.3 g/mol |
Nombre IUPAC |
calcium;4-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)butylidene]pyrrolidin-1-yl]butane-2-sulfonate |
InChI |
InChI=1S/2C17H26N2O4S3.Ca/c2*1-4-13(15-16(20)19(5-2)17(24)25-15)11-14-7-6-9-18(14)10-8-12(3)26(21,22)23;/h2*11-12H,4-10H2,1-3H3,(H,21,22,23);/q;;+2/p-2/b2*14-11+,15-13+; |
Clave InChI |
JTAMCXBRFQNMED-MVRJMCMYSA-L |
SMILES isomérico |
CC/C(=C/1\SC(=S)N(C1=O)CC)/C=C\2/N(CCC2)CCC(S(=O)(=O)[O-])C.CC/C(=C/1\SC(=S)N(C1=O)CC)/C=C\2/N(CCC2)CCC(S(=O)(=O)[O-])C.[Ca+2] |
SMILES canónico |
CCC(=C1C(=O)N(C(=S)S1)CC)C=C2CCCN2CCC(C)S(=O)(=O)[O-].CCC(=C1C(=O)N(C(=S)S1)CC)C=C2CCCN2CCC(C)S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


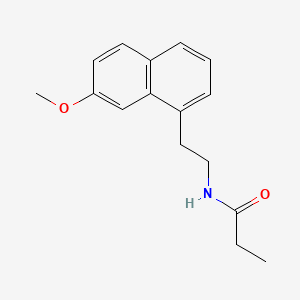
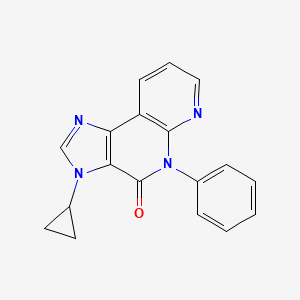
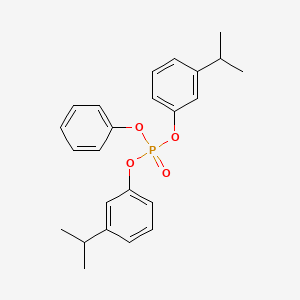

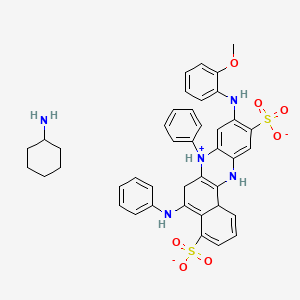
![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)
